molecular formula C12H18N2O4S B1620722 5-(1-azepanylsulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 685088-97-5

5-(1-azepanylsulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1620722
CAS No.: 685088-97-5
M. Wt: 286.35 g/mol
InChI Key: XOGNCJMRMANCGF-UHFFFAOYSA-N
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Description

5-(1-azepanylsulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-azepanylsulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with azepane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

5-(1-azepanylsulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of sulfonamide derivatives with various functional groups.

Scientific Research Applications

5-(1-azepanylsulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sirtuins, which are involved in aging and metabolic regulation.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-azepanylsulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit the activity of sirtuins, a family of NAD±dependent deacetylases involved in regulating cellular processes like gene expression, DNA repair, and metabolism. By inhibiting sirtuins, the compound can modulate various signaling pathways and exert therapeutic effects in conditions such as cancer and neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

    3-(1-azepanylsulfonyl)-N-(3-bromophenyl)benzamide (AK-7):

    5-(1-azepanylsulfonyl)-2-chlorobenzoic acid: Another sulfonamide derivative with similar chemical properties and potential biological activities.

Uniqueness

5-(1-azepanylsulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific structure, which allows it to interact with different molecular targets compared to other sulfonamide derivatives. Its ability to inhibit sirtuins, particularly SIRT2, makes it a valuable compound in the study of aging, metabolism, and related diseases.

Properties

IUPAC Name

5-(azepan-1-ylsulfonyl)-1-methylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-13-10(12(15)16)6-7-11(13)19(17,18)14-8-4-2-3-5-9-14/h6-7H,2-5,8-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGNCJMRMANCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1S(=O)(=O)N2CCCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384607
Record name 5-(1-azepanylsulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728485
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

685088-97-5
Record name 5-(1-azepanylsulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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